molecular formula C13H14INO3 B14573479 2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide CAS No. 61643-78-5

2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide

Cat. No.: B14573479
CAS No.: 61643-78-5
M. Wt: 359.16 g/mol
InChI Key: HVWVFSSINKERCA-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes an ethoxymethylidene group, an iodophenyl group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-iodophenylacetic acid with ethyl acetoacetate under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The ethoxymethylidene group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the iodophenyl group may enhance binding affinity through halogen bonding. The oxobutanamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

61643-78-5

Molecular Formula

C13H14INO3

Molecular Weight

359.16 g/mol

IUPAC Name

2-(ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide

InChI

InChI=1S/C13H14INO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,15,17)

InChI Key

HVWVFSSINKERCA-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

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